1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidinone structure, followed by the introduction of the dimethoxyphenyl and dimethylphenyl groups. Common reagents used in these reactions include:
Dimethoxybenzene: Used to introduce the dimethoxyphenyl group.
Dimethylbenzene: Used to introduce the dimethylphenyl group.
Isocyanates: Utilized in the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of automated reactors and precise temperature and pressure controls ensures the efficient synthesis of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)-1-naphthamide: Shares structural similarities but differs in its core structure and functional groups.
1-(2,4-Dimethoxyphenyl)-3-phenylurea: Similar in having the dimethoxyphenyl group but lacks the pyrrolidinone structure.
Uniqueness
1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-13-5-6-16(9-14(13)2)24-12-15(10-20(24)25)22-21(26)23-18-8-7-17(27-3)11-19(18)28-4/h5-9,11,15H,10,12H2,1-4H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOHWLRFGRNJLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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